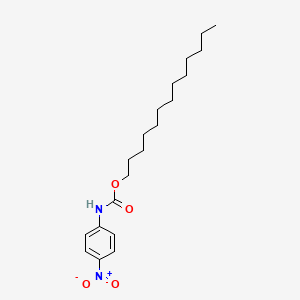
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyridine ring through a dimethoxyphosphinyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the pyridine derivative. The key steps include:
Formation of the Benzoate Ester: This can be achieved by reacting 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate.
Preparation of the Pyridine Derivative: The pyridine ring is functionalized with a dimethoxyphosphinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethoxyphosphinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzoate ester and pyridine ring contribute to the overall stability and reactivity of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Benzocaine: A local anesthetic with a similar benzoate structure but lacks the pyridine and dimethoxyphosphinyl groups.
Procaine: Another local anesthetic with a benzoate ester, but with different substituents on the aromatic ring.
Tetracaine: A more potent local anesthetic with a similar core structure but additional functional groups.
Uniqueness
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate is unique due to the presence of the dimethoxyphosphinyl group and the pyridine ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
160092-81-9 |
|---|---|
Fórmula molecular |
C17H21N2O5P |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
ethyl 4-[[dimethoxyphosphoryl(pyridin-3-yl)methyl]amino]benzoate |
InChI |
InChI=1S/C17H21N2O5P/c1-4-24-17(20)13-7-9-15(10-8-13)19-16(25(21,22-2)23-3)14-6-5-11-18-12-14/h5-12,16,19H,4H2,1-3H3 |
Clave InChI |
SHBGHDUYLDBASB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)


![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)


